molecular formula C18H19NO6 B4541818 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide

カタログ番号: B4541818
分子量: 345.3 g/mol
InChIキー: WXTIRVLLNWBZCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 1,4-benzodioxin ring linked to a 3,4,5-trimethoxybenzamide moiety. This compound has drawn attention in medicinal chemistry due to structural similarities with bioactive molecules targeting enzymes like α-glucosidase, lipoxygenase, and cholinesterases .

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-21-15-8-11(9-16(22-2)17(15)23-3)18(20)19-12-4-5-13-14(10-12)25-7-6-24-13/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTIRVLLNWBZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

This compound is characterized by a complex structure that includes a benzodioxin moiety and a trimethoxybenzamide group. The molecular formula is C16H19N1O5C_{16}H_{19}N_{1}O_{5} with a molecular weight of approximately 303.33 g/mol. The synthesis typically involves multi-step reactions that can yield various derivatives with differing biological activities.

Biological Activity Overview

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide has been evaluated through various studies focusing on its anticancer properties and receptor interactions.

Anticancer Properties

A notable study synthesized derivatives of benzofuran-based 3,4,5-trimethoxybenzamide and evaluated their antiproliferative activity against several cancer cell lines. Among these derivatives, one showed significant cytotoxicity with IC50 values indicating potent activity against the MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cell lines:

Cell LineIC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

These results suggest that the compound selectively inhibits tumor cell growth while sparing normal cells .

The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which is critical for cell division. The compound induced G2/M phase arrest in HeLa cells, indicating a disruption in the cell cycle that leads to apoptosis in cancer cells . This mechanism aligns with other known tubulin inhibitors like combretastatin A-4 (CA-4).

Receptor Interactions

In addition to its anticancer properties, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide exhibits interactions with various neurotransmitter receptors. Specifically, it has been reported to antagonize D2 dopamine and 5-HT3 serotonin receptors. This receptor activity suggests potential applications in managing nausea and vomiting by inhibiting emetic pathways in the central nervous system .

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

  • Antiproliferative Activity : A series of derivatives were tested against multiple cancer cell lines with promising results indicating that modifications to the benzodioxin structure could enhance efficacy.
  • Mechanistic Insights : Research demonstrated that the compound's ability to disrupt tubulin dynamics correlates with its cytotoxic effects across different cancer types.
  • Receptor Antagonism : The antagonistic effects on dopamine and serotonin receptors provide insights into potential therapeutic uses beyond oncology.

類似化合物との比較

A. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)

  • Structure : Replaces the benzodioxin ring with a 4-bromophenyl group.
  • Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

B. Sulfonamide Derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide)

  • Structure : Substitutes the benzamide group with a sulfonamide linker.
  • Synthesis : Derived from 2,3-dihydro-1,4-benzodioxin-6-amine and aryl sulfonyl chlorides under basic conditions .
  • Activity : Exhibits antibacterial properties (e.g., against E. coli and S. aureus) and moderate lipoxygenase inhibition (IC₅₀: 45–75 µM) .

C. Anti-diabetic 2-[Benzodioxinyl-sulfonylamino]acetamides

  • Structure : Combines benzodioxin-sulfonamide with substituted phenylacetamide groups.
  • Synthesis : Parent sulfonamide intermediate is alkylated with 2-bromoacetamides in DMF using LiH .
  • Activity : Weak to moderate α-glucosidase inhibition (IC₅₀: 81–86 µM for active derivatives vs. 37 µM for acarbose) .

D. 1,4-Dioxane-Containing Flavones and Coumarins

  • Structure: Flavonoid or coumarin core fused with a 1,4-dioxane ring.
  • Activity : Significant antihepatotoxic effects (e.g., reduction in SGOT/SGPT levels comparable to silymarin) .
Structure-Activity Relationships (SAR)
  • Benzodioxin vs. Phenyl Rings : The benzodioxin ring enhances metabolic stability compared to simple phenyl groups, as seen in anti-diabetic sulfonamides .
  • Trimethoxybenzamide vs. Sulfonamide : The trimethoxybenzamide group may improve membrane permeability but reduces enzyme inhibition potency compared to sulfonamide derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in Compound I) enhance crystallinity but may reduce solubility, impacting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。